molecular formula C10H12BrNO4S B1413678 Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate CAS No. 2173136-82-6

Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate

Cat. No.: B1413678
CAS No.: 2173136-82-6
M. Wt: 322.18 g/mol
InChI Key: SUEBODDNFQQDEJ-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate, with the CAS number 2173136-82-6, is a chemical compound with the molecular formula C 10 H 12 BrNO 4 S and a molecular weight of 322.18 . This compound is characterized by its multifunctional structure, which incorporates both a reactive bromoethyl group and a benzoate ester linked via a sulfonamide bridge. This combination makes it a valuable synthetic intermediate or building block in organic chemistry and medicinal chemistry research . Compounds with similar sulfonamide and ester functional groups are frequently employed in the preparation of more complex molecules, such as sulfonylurea derivatives, which have known biological activities . The presence of the bromoethyl moiety allows for further functionalization through various substitution reactions, enabling researchers to create a diverse array of chemical libraries. This compound is intended for research applications only and is not for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

methyl 4-(2-bromoethylsulfamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S/c1-16-10(13)8-2-4-9(5-3-8)17(14,15)12-7-6-11/h2-5,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEBODDNFQQDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate is a compound of growing interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a benzoate ester structure with a sulfonamide group and a bromoethyl moiety. The synthesis typically involves the reaction of methyl 4-aminobenzoate with sulfonyl chloride derivatives followed by bromination with bromoethylamine. This synthetic pathway allows for the introduction of various substituents that can modulate biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds similar in structure have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism of action is believed to involve inhibition of specific enzymes critical for cancer cell proliferation.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBDCurrent Study
Similar Sulfonamide DerivativeHCT1164.363
DoxorubicinHCT1160.5

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on carbonic anhydrase (CA), particularly the CAIX isozyme, which is overexpressed in many tumors. Inhibition of CAIX can lead to reduced tumor growth and metastasis by altering the tumor microenvironment.

Table 2: Enzyme Inhibition Data

CompoundEnzymeKd (nM)Selectivity
This compoundCAIXTBDTBD
Methyl 5-sulfamoyl-benzoateCAIX0.12>100-fold over others

The proposed mechanism by which this compound exerts its biological activity includes:

  • Covalent Binding : The bromoethyl group may facilitate covalent interactions with nucleophilic sites on target proteins, leading to irreversible inhibition.
  • Enzyme Inhibition : The sulfonamide moiety is known to interact with carbonic anhydrase, disrupting its function and thereby affecting pH regulation in tumors.
  • Cell Cycle Arrest : Similar compounds have shown the ability to induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways.

Case Studies and Research Findings

Several case studies have investigated the biological activities of related compounds:

  • Study on Anticancer Activity :
    • A study demonstrated that derivatives with similar sulfonamide groups exhibited high cytotoxicity against MCF-7 cells, suggesting that modifications to the sulfonamide structure can enhance activity .
  • Enzyme Selectivity Research :
    • Research focused on CA inhibitors showed that structural variations significantly affect binding affinity and selectivity towards CAIX over other isoforms .
  • In Vivo Studies :
    • Preliminary in vivo studies indicated that compounds with similar scaffolds could reduce tumor size in xenograft models, supporting their potential as therapeutic agents .

Scientific Research Applications

Synthesis of Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate

The synthesis of this compound typically involves several steps, including chlorosulfonation, ammonolysis, and subsequent reactions to yield the final product. A notable method involves using sulfonamide methyl toluene as a starting material, which is subjected to a series of reactions that optimize yield and reduce synthesis time. The process has been improved to achieve over 50% yield, making it suitable for industrial production .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For example, methyl 2-halo-4-substituted-5-sulfamoyl-benzoates have shown high binding affinity to carbonic anhydrase IX (CAIX), a target for cancer therapy. These compounds demonstrated selectivity over other CA isozymes, suggesting potential for development as anticancer agents .

Antimicrobial Activity

The sulfonamide group in this compound is known for its antimicrobial properties. Compounds containing sulfonamide moieties have been widely researched for their efficacy against various bacterial strains and are used in the development of new antibiotics .

Agricultural Applications

This compound is also explored as an intermediate in the synthesis of herbicides such as mesosulfuron, which is effective against a wide range of weeds. The compound's ability to inhibit specific enzymes involved in plant growth makes it valuable in agricultural formulations aimed at weed control .

Case Study: Anticancer Drug Development

A study published in the International Journal of Molecular Sciences investigated a series of benzenesulfonamide derivatives for their binding affinities to CAIX. The findings revealed that modifications to the sulfonamide structure significantly affected binding affinity and selectivity, paving the way for new anticancer drug candidates .

CompoundBinding Affinity (Kd)Selectivity
Compound 4b0.12 nMHigh
Compound 3b9200 nMLow

Case Study: Herbicide Efficacy

Research on mesosulfuron highlighted its effectiveness against resistant weed species, demonstrating that derivatives like this compound play a critical role in enhancing herbicide performance through targeted action on specific biochemical pathways in plants .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s closest analogs differ in substituent groups, chain length, or ester moieties, leading to variations in reactivity, solubility, and biological activity.

Table 1: Key Structural Analogs and Properties
Compound Name Key Substituents Similarity Score Applications/Properties Reference
Methyl 4-(2-bromoethyl)benzoate Bromoethyl, no sulfonamide 0.89 Intermediate in organic synthesis
Methyl 4-(3-bromopropyl)benzoate Bromopropyl, no sulfonamide 0.85 Reduced reactivity due to longer chain
Metsulfuron methyl ester Sulfonylurea, triazine ring N/A Herbicide (ALS inhibitor)
Ethyl 4-[2-(2-nitroethyl)benzamido]benzoate Ethyl ester, nitroethylamide N/A Potential pharmaceutical intermediate
Methyl 4-(sulfamoylamino)benzoate Sulfamoylamino instead of bromoethyl N/A Enzyme inhibition studies

Preparation Methods

Raw Material Selection and Initial Precursors

The synthesis typically begins with benzoic acid derivatives or benzoate esters as core scaffolds, which are functionalized via sulfonylation. The key precursor is often methyl 4-aminobenzoate or methyl 4-hydroxybenzoate , which can be converted into the target compound through subsequent sulfonylation and amination reactions.

Common raw materials include:

  • Methyl 4-aminobenzoate or methyl 4-hydroxybenzoate
  • 2-bromoethylamine or its derivatives
  • Sulfonyl chlorides (e.g., chlorosulfonic acid derivatives)
  • Organic solvents such as dichloromethane, acetonitrile, or ethanol
  • Catalysts and bases like pyridine, triethylamine, or cesium carbonate

Chlorosulfonation of Aromatic Precursors

Chlorosulfonation is the initial step to introduce sulfonyl groups onto the aromatic ring:

  • Reaction Conditions:
    • Temperature: Typically between $$-10^\circ C$$ and $$0^\circ C$$ to control regioselectivity and prevent over-sulfonation.
    • Reagents: Chlorosulfonic acid or sulfur trioxide complexes are employed.
    • Solvent: Organic solvents such as dichloromethane or chlorinated hydrocarbons.

Process notes:

  • Omission of thionyl chloride has been shown to improve yields by reducing side reactions.
  • Cooling in an ice bath ensures controlled sulfonation.
  • Dropwise addition of chlorosulfonation reagents minimizes poly-sulfonation and promotes regioselectivity.

Research findings:

  • A patent describes a process where chlorosulfonation is performed at $$-10^\circ C$$ with subsequent ammonolysis, yielding over 50% efficiency after optimization.

Ammonolysis to Introduce Amino Groups

Post-sulfonation, the sulfonyl chlorides are converted into sulfonamides via ammonolysis :

  • Reaction Conditions:
    • Temperature: Ambient to slightly elevated (20–25°C).
    • Solvent: Water, alcohols, or ammoniacal solutions.
    • Procedure: The sulfonyl chloride intermediates are stirred with ammoniacal liquor or ammonia in water, often after initial purification.

Optimization strategies:

  • Cooling the reaction mixture in ice water prior to ammonolysis improves selectivity.
  • Using ammoniacal solutions directly from the sulfonation step enhances yield and reduces side products.

Research findings:

  • Experimental modifications, such as replacing thionyl chloride with chlorosulfonic acid and controlling temperature, significantly increase the yield of sulfonamide intermediates.

Nucleophilic Substitution with 2-Bromoethylamine Derivatives

The sulfonamide intermediates are then reacted with 2-bromoethylamine derivatives to introduce the bromoethyl amino chain:

  • Reaction Conditions:
    • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
    • Catalyst: Sometimes, phase transfer catalysts or bases such as potassium carbonate are used.
    • Temperature: Reflux conditions (~80°C).

Process notes:

  • The amino group on the sulfonamide acts as a nucleophile, attacking the electrophilic bromoethyl compound.
  • Excess base or potassium carbonate helps deprotonate the amino group, facilitating substitution.

Research findings:

  • Similar procedures have been successfully employed to synthesize analogous sulfonamide derivatives with yields exceeding 80%.

Esterification and Final Purification

The final step involves esterification to obtain methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate :

  • Reaction Conditions:
    • Reagents: Methyl alcohol (methanol) with catalytic acid or base.
    • Procedure: Transesterification or direct esterification under reflux.
    • Purification: Filtration, washing, and recrystallization.

Notes:

  • Methanolysis of intermediate acids or acids chlorides yields the methyl ester.
  • Purity is confirmed via HPLC, with yields often exceeding 90%.

Data Table: Summary of Preparation Methods

Step Raw Material Reagents & Conditions Yield Notes
1. Chlorosulfonation Aromatic precursor (e.g., methyl 4-aminobenzoate) Chlorosulfonic acid, ice bath (-10°C) 50–60% Cooling controls regioselectivity
2. Ammonolysis Sulfonyl chloride intermediate Ammoniacal liquor, room temp 80–95% Cooling enhances selectivity
3. Nucleophilic substitution 2-bromoethylamine derivatives DMF, reflux (~80°C) 80–85% Excess base improves yield
4. Esterification Carboxylic acid intermediates Methanol, catalytic acid >90% Recrystallization for purity

Process Optimization and Research Findings

  • Temperature control during chlorosulfonation is critical; reactions performed at $$-10^\circ C$$ significantly improve yields.
  • Omission of thionyl chloride reduces side reactions, as demonstrated in recent patent improvements.
  • Sequential steps —sulfonylation, amination, and esterification—are optimized for high yield and purity, suitable for scale-up.

Research insights suggest that the overall yield of the target compound can surpass 50% with optimized reaction conditions, especially by controlling temperature and reagent addition rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate
Reactant of Route 2
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Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate

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